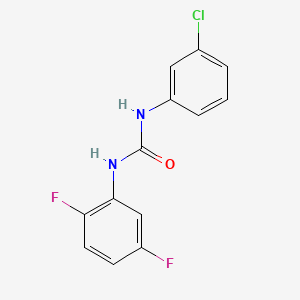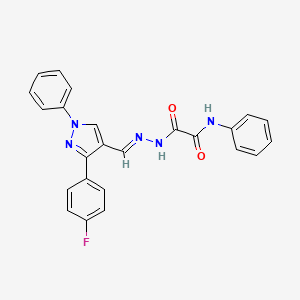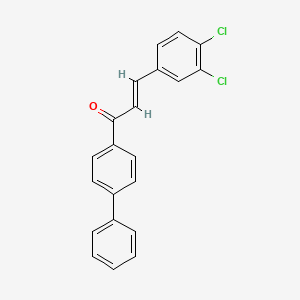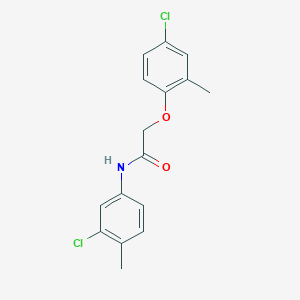
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene is a complex organochlorine compound It is characterized by the presence of multiple chlorine atoms attached to both a phenyl ring and a thiophene ring
Preparation Methods
The synthesis of 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process may be carried out in the presence of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve large-scale chlorination reactors where the precursor compounds are continuously fed and the product is extracted and purified through distillation or crystallization.
Chemical Reactions Analysis
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated thiophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated thiophene oxides, while substitution reactions can produce various substituted thiophenes.
Scientific Research Applications
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide due to its chlorinated structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in cellular metabolism and signaling.
Comparison with Similar Compounds
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene can be compared with other similar compounds, such as pentachlorophenol and other chlorinated thiophenes. These compounds share similar structural features, including multiple chlorine atoms and aromatic rings, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its specific combination of a pentachlorophenyl group and a trichlorothiophene ring, which imparts distinct chemical and biological properties.
Similar Compounds
- Pentachlorophenol
- 2,3,4,5-Tetrachlorothiophene
- 2,4,5-Trichlorophenol
- 2,3,5,6-Tetrachlorothiophene
Properties
CAS No. |
71836-44-7 |
|---|---|
Molecular Formula |
C10Cl8S |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
2,3,4-trichloro-5-(2,3,4,5,6-pentachlorophenyl)thiophene |
InChI |
InChI=1S/C10Cl8S/c11-2-1(3(12)5(14)6(15)4(2)13)9-7(16)8(17)10(18)19-9 |
InChI Key |
SPSKFJBZIHKWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
